REACTION_CXSMILES
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[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[Cl:12][CH2:13][CH2:14][N:15]=[C:16]=[O:17]>CN(C)C=O>[C:7]([NH:6][C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:16]([NH:15][CH2:14][CH2:13][Cl:12])=[O:17])=[CH:11][CH:10]=1)(=[O:9])[CH3:8]
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Name
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|
Quantity
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1800 g
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Type
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reactant
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Smiles
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NC1=CC=C(NC(C)=O)C=C1
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Name
|
|
Quantity
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7000 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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1440 g
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Type
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reactant
|
Smiles
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ClCCN=C=O
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Name
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ice water
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Quantity
|
8000 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature for 90 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution is then cooled to 10°-15° in an ice-water bath
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Type
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TEMPERATURE
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Details
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To the stirred cooled solution
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Type
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CUSTOM
|
Details
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the reaction mixture temperature between 20° and 25°
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Type
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STIRRING
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Details
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After stirring for an additional 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
the solid is filtered off
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Type
|
WASH
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Details
|
washed with 4000 ml of water
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Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
CUSTOM
|
Details
|
air-dried overnight at room temperature
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Duration
|
8 (± 8) h
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC1=CC=C(C=C1)NC(=O)NCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |